molecular formula C12H18FN5 B11742006 1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine

1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11742006
M. Wt: 251.30 g/mol
InChI Key: DOLOIEDDCVLENI-UHFFFAOYSA-N
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Description

The compound 1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by:

  • A 1-ethyl-3-methyl-pyrazole core.
  • A 5-fluoro-1,3-dimethyl-pyrazole moiety linked via a methylene bridge.

Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities and metabolic stability .

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C12H18FN5/c1-5-18-7-11(9(3)16-18)14-6-10-8(2)15-17(4)12(10)13/h7,14H,5-6H2,1-4H3

InChI Key

DOLOIEDDCVLENI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=C(N(N=C2C)C)F

Origin of Product

United States

Preparation Methods

Table 1: Optimization of Condensation Reaction Parameters

ParameterOptimal ValueImpact on Yield
SolventDMSOMaximizes solubility of intermediates
Temperature35°CBalances reaction rate and side product formation
Catalyst Loading5 mol% CuBrEnhances reaction efficiency without overshooting cost
Reaction Time24 hoursEnsures complete conversion of starting materials

Reductive Amination of Pyrazole Intermediates

Reductive amination offers an alternative route, utilizing 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and 1-ethyl-3-methyl-1H-pyrazol-4-amine in the presence of sodium borohydride (NaBH₄). The reaction occurs in methanol at 0–5°C to minimize imine intermediate degradation. After 6 hours, the mixture is quenched with ice water, extracted with dichloromethane, and dried over magnesium sulfate. Rotary evaporation followed by recrystallization from ethanol yields a 22.4% pure product. This method avoids metal catalysts but requires strict temperature control to prevent borohydride decomposition.

Table 2: Comparative Analysis of Reductive Amination vs. Condensation

FactorCondensationReductive Amination
CatalystCuBrNone
SolventDMSOMethanol
Yield17.9%22.4%
PurificationChromatographyRecrystallization
Side ProductsOver-alkylated derivativesImine oligomers

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxaldehyde (1.2 equiv) and 1-ethyl-3-methyl-1H-pyrazol-4-amine (1.0 equiv) in acetonitrile undergoes microwave heating at 100°C for 30 minutes. Tetrabutylammonium fluoride (TBAF) serves as a base, promoting rapid deprotonation and nucleophilic attack. The crude product is purified via flash chromatography (hexane/ethyl acetate gradient), achieving a 28.6% yield. This method enhances throughput but requires specialized equipment.

Industrial-Scale Production Considerations

Pilot-scale synthesis employs continuous flow reactors to improve heat and mass transfer. A two-stage process involves:

  • Aldehyde Preparation : Chlorination of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid using thionyl chloride (SOCl₂) at 60°C.

  • Amination : Reaction with 1-ethyl-3-methyl-1H-pyrazol-4-amine in a tubular reactor at 50°C with residence time of 15 minutes.
    Yields exceed 35% with >95% purity after distillation. Automation reduces human error, but catalyst fouling in flow systems remains a technical hurdle.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis utilizes a ball mill to grind 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and 1-ethyl-3-methyl-1H-pyrazol-4-amine with potassium carbonate (K₂CO₃) as a base. After 2 hours of milling, the product is washed with cold water to remove inorganic salts, yielding 19.3%. While environmentally benign, this method suffers from scalability issues and inconsistent particle size distribution.

Troubleshooting Common Synthesis Challenges

Low Yields Due to Steric Hindrance

Bulky substituents on both pyrazole rings impede molecular collisions. Increasing reaction temperature to 50°C in DMSO improves kinetics but risks thermal degradation. Alternatively, ultrasonication at 40 kHz for 1 hour enhances reagent mixing, boosting yields by 8–12%.

Purification Difficulties

Co-eluting impurities during chromatography necessitate gradient elution optimization. A hexane-to-ethyl acetate gradient (10→50%) over 45 minutes effectively separates the target compound from byproducts. For industrial batches, fractional crystallization using ethanol/water (7:3) achieves 98% purity.

Analytical Validation of Synthesis Success

Post-synthesis characterization employs:

  • ¹H NMR (CDCl₃): δ 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.32 (s, 3H, Ar-CH₃), 4.12 (q, J=7.2 Hz, 2H, NCH₂).

  • HRMS : m/z calculated for C₁₂H₁₈FN₅ [M+H]⁺ 252.1578, found 252.1581.

  • HPLC : Retention time 6.7 min (C18 column, 70:30 acetonitrile/water) .

Chemical Reactions Analysis

1-Ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions, using reagents such as sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C12H19ClFN5
  • Molecular Weight : 287.77 g/mol
  • CAS Number : 1856075-68-7

The structure features a pyrazole core, which is known for its biological activity. The presence of fluorine and ethyl groups enhances its pharmacological properties.

Medicinal Chemistry Applications

The primary applications of this compound are in the field of medicinal chemistry, particularly as an anticancer agent. Research has indicated that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines.

Anticancer Activity

Recent studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance:

  • Case Study 1 : A derivative similar to 1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine demonstrated a growth inhibition of over 75% against several human cancer cell lines, including OVCAR-8 and NCI-H40 .
Cell LinePercent Growth Inhibition
OVCAR-885.26%
NCI-H4075.99%
SNB-1986.61%

These findings suggest that this compound may act as a potential lead for developing new anticancer therapies.

Agricultural Applications

In addition to its medicinal uses, this compound also shows promise in agricultural applications, particularly as a pesticide or herbicide. The fluorinated pyrazole derivatives have been studied for their efficacy in controlling various pests and diseases in crops.

Pesticidal Activity

Research indicates that compounds with similar structural features can inhibit the growth of certain fungi and insects:

  • Case Study 2 : A related pyrazole compound was tested against common agricultural pests and exhibited over 80% mortality rates within 48 hours of exposure .
Pest TypeMortality Rate (%)
Aphids82%
Fungal Pathogen78%

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Electronic Effects

Table 1: Substituent Comparison
Compound Name Substituents Molecular Formula Molecular Weight CAS No.
Target Compound Ethyl, 3-methyl (Core 1); 5-fluoro, 1,3-dimethyl (Core 2) Likely C12H18FN5 ~275 (estimated) Not provided
1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine Difluoromethyl, 5-fluoro, 1,3-dimethyl C10H13ClF3N5 295.69 1855949-89-1
1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine Ethyl, trifluoromethyl C6H8F3N3 179.14 188689-64-7
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine 5-fluoro, 1,3-dimethyl (Core 1); oxolane (tetrahydrofuran) C11H18FN3O 227.28 1856042-54-0
1-ethyl-N-[(1-isobutyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine Ethyl, 3-methyl (Core 1); isobutyl C13H22N4 234.35 1856085-03-4

Key Observations :

  • Fluorine vs.
  • Bulkier Groups : Isobutyl in introduces steric hindrance, which may limit binding to flat active sites but improve selectivity.
  • Oxygenated Moieties : The oxolane group in adds hydrogen-bonding capacity and polarity, improving aqueous solubility .

Hydrogen-Bonding Patterns and Crystal Packing

The target compound’s amine groups and fluorine atom enable diverse hydrogen-bonding interactions, critical for crystal lattice formation and biological activity. Comparatively:

  • The difluoromethyl analog may form weaker hydrogen bonds due to reduced polarity compared to fluorine.
  • The oxolane-containing compound can engage in stronger hydrogen bonds via its oxygen atom, influencing crystallization behavior .

Patent and Application Landscape

  • Therapeutic Potential: Patent EP 1 926 722 B1 highlights pyrazole derivatives as kinase inhibitors, suggesting the target compound may share similar applications.

Biological Activity

1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole family. Its complex structure, characterized by multiple nitrogen atoms and various substituents, suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with biological targets, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C12H18FN5, with a molecular weight of 251.30 g/mol. The unique arrangement of substituents, including an ethyl group and a fluorine atom, contributes to its distinct chemical properties and potential biological activities .

Research indicates that this compound may interact with specific molecular targets, influencing enzyme activities and signaling pathways. The mechanism of action likely involves conformational changes in target proteins that lead to downstream signaling effects. Understanding these interactions is crucial for developing therapeutic agents based on this compound .

Anticancer Potential

Several studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to 1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amines have shown significant cytotoxic effects against various cancer cell lines:

Compound NameCell LineIC50 (µM)
Compound AMCF73.79
Compound BSF26812.50
Compound CNCI-H46042.30

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the potential efficacy of pyrazole derivatives in cancer therapy .

Anti-inflammatory Activity

The structure of 1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amines suggests possible anti-inflammatory properties through the inhibition of enzymes involved in inflammatory processes. Further studies are necessary to elucidate its pharmacological profile and confirm these effects .

Case Studies

Recent advancements in drug design have highlighted several pyrazole derivatives with promising biological activities:

  • Study on Pyrazole Derivatives : A study evaluated various pyrazole compounds for their anticancer activities against different cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation and induced apoptosis .
  • Mechanistic Studies : Research has focused on understanding how these compounds interact with specific receptors or enzymes. For example, some pyrazole derivatives were found to inhibit Aurora-A kinase activity with IC50 values as low as 0.067 µM, demonstrating their potential as targeted therapies .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?

Methodological Answer: The synthesis typically involves multi-step protocols:

Nucleophilic substitution : Reacting a fluorinated pyrazole precursor (e.g., 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde) with an ethylamine derivative under basic conditions (e.g., Cs₂CO₃) to form the methylene-linked pyrazole backbone .

Catalytic hydrogenation : Use of Pd/C (10% w/w) under hydrogen pressure (40 psi) in ethanol for nitro-group reduction, achieving yields up to 73.8% .

Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (e.g., from ethanol) ensures >95% purity .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^13C NMR (CDCl₃ or DMSO-d₆) identify substituent positions (e.g., δ 8.67–8.59 ppm for pyridyl protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 215 [M+H]⁺) with <2 ppm error .
  • Melting Point Analysis : Sharp melting ranges (e.g., 136–138°C) indicate purity .

Q. What biological targets or pathways are associated with this compound?

Methodological Answer:

  • Enzyme/Receptor Binding : Fluorine atoms enhance interactions with hydrophobic pockets in enzymes (e.g., kinase inhibitors) or neurotransmitter receptors (e.g., GABAₐ) .
  • Cellular Assays : Use of HEK293 or CHO cells transfected with target receptors to measure IC₅₀ values via fluorescence polarization .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, alkyl chain length) affect bioactivity?

Methodological Answer:

  • SAR Studies :
    • Fluorine Substitution : 5-Fluoro analogs show 10x higher binding affinity to kinase targets compared to non-fluorinated derivatives due to enhanced electronegativity .
    • Alkyl Chain Optimization : Ethyl groups at pyrazole-1 improve metabolic stability over methyl analogs in hepatocyte assays (t₁/₂ > 4 h vs. 1.5 h) .

Q. What mechanistic insights explain its interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Pyrazole nitrogen atoms form hydrogen bonds with ATP-binding pockets of kinases (e.g., CDK2), while the fluoroethyl group stabilizes hydrophobic interactions .
  • Surface Plasmon Resonance (SPR) : Real-time kinetics show fast association (kₐ = 1.2 × 10⁵ M⁻¹s⁻¹) and slow dissociation (kₐ = 3 × 10⁻³ s⁻¹) for receptor binding .

Q. How can solubility and stability be optimized for in vivo studies?

Methodological Answer:

  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 25 mg/mL in PBS vs. 5 mg/mL for free base) .
  • Cosolvent Systems : Use of PEG-400/water (1:1) increases solubility 5-fold while maintaining >90% stability over 72 h at 25°C .

Q. What advanced analytical methods resolve contradictions in bioactivity data?

Methodological Answer:

  • X-ray Crystallography : Resolves steric clashes in protein-ligand complexes (e.g., RMSD <0.5 Å) that may explain conflicting IC₅₀ values .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to distinguish true activity from assay artifacts .

Q. How are reaction yields improved while minimizing side products?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors reduce reaction time (from 48 h to 6 h) and increase yield (from 18% to 65%) by optimizing residence time and mixing .
  • Microwave-Assisted Synthesis : Accelerates SN2 reactions (30 min vs. 24 h) with 95% conversion efficiency .

Q. Data Contradiction Analysis

  • Synthesis Yield Variability : Lower yields in batch reactions (17.9% vs. 73.8% ) may arise from incomplete catalyst activation or solvent polarity.
  • Biological Activity Discrepancies : Fluorine’s electron-withdrawing effects may enhance binding in some targets (e.g., kinases) but reduce it in others (e.g., ion channels) due to steric hindrance .

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